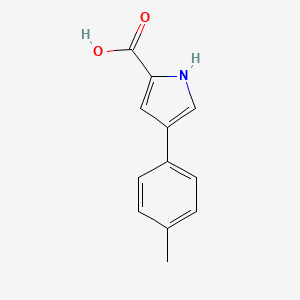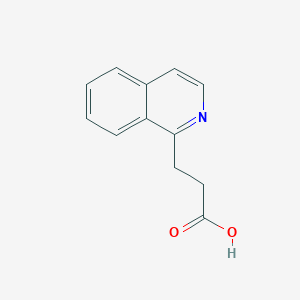
3-(Isoquinolin-1-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-1-YL)propanoic acid is a heterocyclic organic compound with the molecular formula C12H11NO2. It is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylonitrile, followed by hydrolysis to yield the desired product. Another method involves the use of a three-component reaction, where 2-alkylenecyclobutanone, N′-(2-alkynylbenzylidene)hydrazide, and water react in the presence of a silver(I) catalyst to form 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
3-(Isoquinolin-1-YL)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Isoquinolin-1-YL)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Isoquinolin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to form hydrogen bonds and interact with key amino acids in target proteins is crucial for its biological activity.
類似化合物との比較
Similar Compounds
3-(Isoquinolin-4-YL)propanoic acid: This compound has a similar structure but with the isoquinoline ring attached at the 4-position.
3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acid: Formed via a three-component reaction, this compound features a pyrazolo ring fused to the isoquinoline ring.
Uniqueness
3-(Isoquinolin-1-YL)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
344334-31-2 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
3-isoquinolin-1-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
InChIキー |
MZBGKUUUMZHXCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


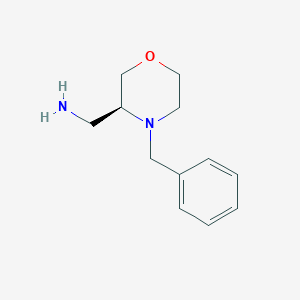
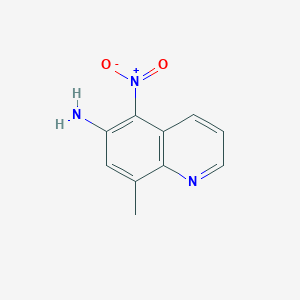
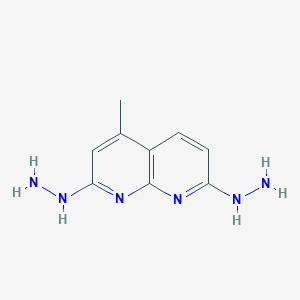
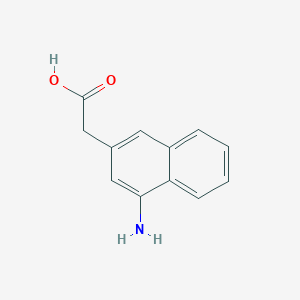
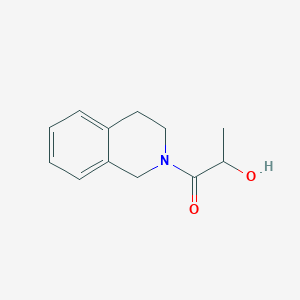
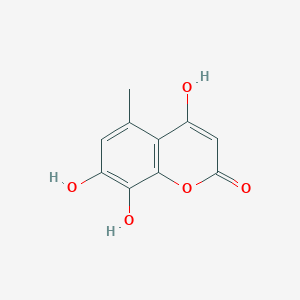
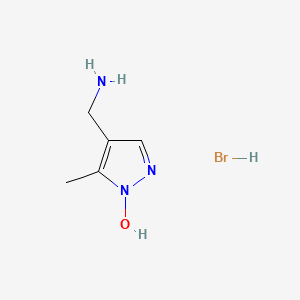
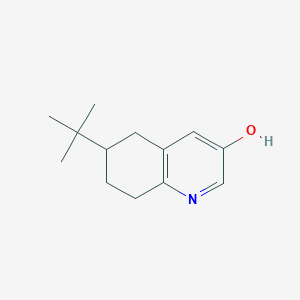
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)

